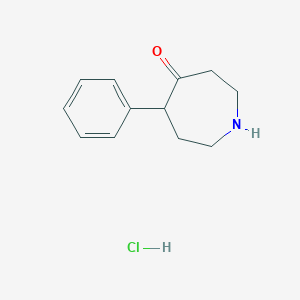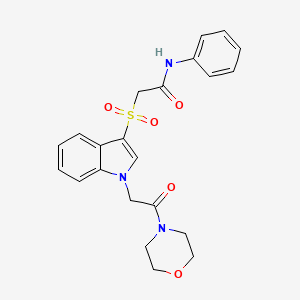![molecular formula C13H12N4O3S2 B2728722 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 847400-95-7](/img/structure/B2728722.png)
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a unique compound that belongs to a class of molecules known for their diverse applications in various fields, including chemistry and medicine. It features a complex structure with benzothiazole and triazole moieties, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps, each requiring precise control over conditions to ensure the correct formation of the desired product. The starting materials are often commercially available compounds which undergo several chemical transformations:
Formation of Benzothiazole Intermediate: : This involves the cyclization of ortho-aminothiophenol with carboxylic acid derivatives.
Synthesis of 1,2,4-Triazole Derivative: : Reacting hydrazine with carbon disulfide, followed by alkylation, produces the triazole ring.
Combining the Intermediates: : The benzothiazole intermediate is reacted with the triazole derivative under specific conditions, often involving an alkylating agent, to form the final compound.
Industrial Production Methods
For large-scale production, these steps are typically optimized to enhance yield and purity while minimizing costs and environmental impact. Industrial methods might include continuous flow chemistry to streamline the synthesis and enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: : Can be oxidized at specific sites, altering its chemical and physical properties.
Reduction: : Certain functional groups within the molecule are reducible, modifying its reactivity.
Substitution: : The presence of reactive sites allows for substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: : Typically involves agents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenated reagents or nucleophiles are used under controlled conditions.
Major Products Formed
The products of these reactions vary widely, depending on the specific reactants and conditions employed. Products often include modified versions of the original compound, with altered functional groups enhancing or changing its activity and application potential.
Applications De Recherche Scientifique
Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules, valuable in materials science and organic synthesis.
Biology
Its biological relevance includes its potential role as an inhibitor or activator of specific enzymes or pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties.
Industry
In industry, its properties make it suitable for use in various applications, such as in the development of new materials or as a reagent in chemical manufacturing.
Mécanisme D'action
The exact mechanism of action varies depending on its application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their function. For example, it could inhibit an enzyme's active site or modulate receptor activity, thereby influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Comparing 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid to similar compounds such as other benzothiazole or triazole derivatives reveals unique reactivity patterns and applications.
Similar Compounds
Benzothiazole derivatives
Triazole derivatives
Thioacetic acid derivatives
Propriétés
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-16-10(14-15-12(16)21-7-11(18)19)6-17-8-4-2-3-5-9(8)22-13(17)20/h2-5H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMDTVUYBCDIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728640.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2728642.png)



![4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728648.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B2728651.png)

![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2728662.png)
